molecular formula C21H18N2O3 B2623475 3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-85-9

3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2623475
CAS No.: 883955-85-9
M. Wt: 346.386
InChI Key: AEQRYVPXPZWLDR-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione is a synthetic chromenopyrimidine derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a complex fused heterocyclic scaffold, incorporating a 4-methylphenyl substituent at the 3-position and a propyl chain at the 2-position of the core structure . The chromenopyrimidine moiety is a privileged structure in drug discovery, known for its ability to interact with various biological targets . Compounds within this class have been investigated for a range of therapeutic applications, including as enzyme inhibitors . The specific structural features of this compound, including its methoxy group and aromatic substitutions, contribute to its unique physicochemical profile and make it a valuable intermediate for synthetic chemistry and structure-activity relationship (SAR) studies . Researchers can utilize this well-defined chemical as a building block for the development of novel bioactive molecules or as a reference standard in analytical and biological screening. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-3-6-17-22-20-18(19(24)15-7-4-5-8-16(15)26-20)21(25)23(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQRYVPXPZWLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322255
Record name 3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666916
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

883955-85-9
Record name 3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate chromeno derivatives with pyrimidine precursors under specific conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Similar methodologies can be adapted for the synthesis of chromeno-pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione is C21H18N2O3C_{21}H_{18}N_{2}O_{3} with an average molecular weight of approximately 346.386 g/mol. The compound features a chromeno-pyrimidine structure that contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. A study on pyrimidine derivatives showed that modifications in the structure can enhance their efficacy against various cancer cell lines. Specifically, the introduction of different substituents on the pyrimidine ring can lead to improved potency against cancerous cells by altering their interaction with biological targets such as enzymes involved in cancer progression .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in lipid metabolism. For instance, it has been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids. This inhibition can modulate metabolic pathways and potentially lead to therapeutic effects in metabolic disorders and neurodegenerative diseases .

Fungicidal Activity

The compound's structural characteristics suggest potential applications as a fungicide. Research into similar pyrimidine compounds has demonstrated their effectiveness against phytopathogenic fungi. The ability of these compounds to disrupt fungal cellular processes makes them suitable candidates for agricultural use, particularly in protecting crops from fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The SAR studies reveal that variations in substituents can significantly affect the compound's potency and selectivity toward specific targets. For instance:

Substituent Effect on Activity
Methyl group on phenyl ringIncreases lipophilicity and enhances enzyme binding
Propyl group at position 2Modulates steric hindrance and affects receptor interaction
Chromeno moietyContributes to overall stability and biological activity

These insights guide the synthesis of new derivatives with improved efficacy.

Case Studies

  • Anticancer Screening : A series of studies have tested various derivatives of chromeno-pyrimidines against breast cancer cell lines, revealing that certain modifications lead to a significant reduction in cell viability compared to untreated controls.
  • Fungicidal Efficacy : Field trials have demonstrated that formulations containing this compound exhibit effective control over common agricultural pathogens like Fusarium and Botrytis, highlighting its potential as a biopesticide.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, similar compounds have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-methylphenyl group increases lipophilicity compared to the phenyl group in 3-phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione (estimated XLogP3: 3.5 vs. 3.2) . However, it is less lipophilic than the 8-methoxy-3-(2-phenylethyl) analog (XLogP3: 3.7), where the methoxy and phenylethyl groups contribute to higher hydrophobicity . The 2-propyl chain is conserved across all three compounds, suggesting its role in stabilizing the core structure.

Hydrogen Bonding and Solubility :

  • The 8-methoxy analog has five hydrogen bond acceptors, compared to four in the target compound, likely enhancing its solubility in polar solvents . The absence of a methoxy group in the target compound may reduce aqueous solubility but improve membrane permeability.

In contrast, the target’s 4-methylphenyl group offers a balance of moderate bulk and electron-donating properties .

Research Findings on Structural Analog Activity

While biological data for the target compound are unavailable, insights can be inferred from related studies:

  • Kinase Inhibition: Chromeno-pyrimidine-diones with aryl substitutions at position 3 (e.g., phenyl or methylphenyl) have shown inhibitory activity against tyrosine kinases, with lipophilicity correlating with enhanced cellular uptake .
  • Antimicrobial Potential: Derivatives with electron-withdrawing groups (e.g., methoxy) exhibit moderate antibacterial activity, suggesting that the target compound’s methyl group may offer a different selectivity profile .

Biological Activity

3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a chromeno-pyrimidine core, which is known for its diverse biological activities. The presence of the 4-methylphenyl and propyl groups may influence its pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, similar compounds have shown inhibitory effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A related compound demonstrated an IC50 value of 0.1 nM against the human luteinizing hormone-releasing hormone (LHRH) receptor, suggesting that structural analogs may possess similar potent activities against cancer targets .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Research has shown that certain pyrimidine derivatives exhibit antibacterial effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

  • Findings : Methanolic extracts from related compounds displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL against various bacterial strains .

Anti-inflammatory Effects

Compounds in this class have demonstrated anti-inflammatory properties in vitro and in vivo. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

  • Research Insight : Studies have shown that specific derivatives can reduce levels of inflammatory markers in cellular models, indicating their potential use in treating inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Many derivatives inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : Similar compounds have been found to interact with hormone receptors, affecting signaling pathways involved in tumor growth.
  • Induction of Apoptosis : The activation of apoptotic pathways is a common mechanism observed in studies involving pyrimidine derivatives.

Data Table: Biological Activities Summary

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerVarious Cancer Cell Lines~0.1 nM
AntimicrobialE. coli, S. aureus62.5 - 78.12 µg/mL
Anti-inflammatoryIn vitro modelsVariableGeneral findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione with high purity?

  • Methodology : Start with a chromene precursor and employ a multi-step cyclocondensation reaction. Use anhydrous solvents (e.g., dichloromethane) and catalytic agents like NaOH or K₂CO₃ to facilitate ring closure. Monitor reaction progress via TLC and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Characterize intermediates using 1^1H/13^{13}C NMR and HRMS to confirm structural integrity .
  • Optimization : Vary reaction temperature (80–120°C) and solvent polarity to improve yield. For example, refluxing in DMF may enhance solubility of aromatic intermediates .

Q. How can researchers verify the crystalline structure of this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) using a diffractometer (e.g., Bruker D8 Venture) at 298 K. Refine data with software like SHELXL, targeting an R factor < 0.06. Resolve disorder in the propyl or methylphenyl groups using iterative refinement cycles .
  • Validation : Compare experimental bond lengths (e.g., C–C = 1.50–1.54 Å) and angles with density functional theory (DFT)-optimized structures .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Screen for enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based assays. Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity. Include positive controls (e.g., staurosporine for kinases) and triplicate replicates to ensure statistical validity .
  • Data Interpretation : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism). Cross-validate with molecular docking (AutoDock Vina) to correlate activity with substituent positioning .

Advanced Research Questions

Q. How to resolve contradictions in structure-activity relationship (SAR) studies for pyrimidine-dione analogs?

  • Methodology : Conduct comparative SAR using derivatives with systematic substitutions (e.g., halogen, methoxy groups). For example, replace the 4-methylphenyl group with a 4-chlorophenyl moiety (as in ) and assess changes in bioactivity .
  • Statistical Analysis : Apply multivariate regression to isolate contributions of steric/electronic effects. Use tools like CoMFA or CoMSIA for 3D-QSAR modeling .

Q. What advanced techniques can elucidate the compound’s mechanism of action in cellular models?

  • Methodology : Perform RNA-seq or proteomics on treated cell lines to identify dysregulated pathways. Validate targets via CRISPR knockouts or siRNA silencing. For example, if apoptosis is induced, measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 assay) .
  • Computational Integration : Combine transcriptomic data with pathway analysis (IPA, KEGG) and molecular dynamics simulations (GROMACS) to map binding kinetics .

Q. How to assess thermal stability and degradation pathways under physiological conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) at 25–400°C (10°C/min) to determine decomposition onset. Pair with HPLC-MS to identify degradation products (e.g., hydrolyzed dione rings). Simulate physiological pH (7.4 buffer, 37°C) for accelerated stability testing .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life and identify rate-limiting steps (e.g., ester hydrolysis vs. oxidation) .

Q. What strategies improve regioselectivity during functionalization of the chromeno-pyrimidine core?

  • Methodology : Employ directing groups (e.g., carbonyls) to guide electrophilic substitution. For C-5 modification, use Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids. Confirm regiochemistry via NOESY NMR or SCXRD .
  • Case Study : In , a chloro-pyrimidine derivative was synthesized with precise regiocontrol using steric hindrance from the 4-methylphenyl group .

Q. How to mitigate off-target effects in in vivo toxicity studies?

  • Methodology : Perform ADMET profiling using hepatocyte microsomes (CYP450 inhibition) and hERG channel assays. For in vivo testing, dose rodents at 10–100 mg/kg and monitor serum biomarkers (ALT, AST). Use PET imaging to track compound biodistribution .
  • Data Integration : Apply physiologically based pharmacokinetic (PBPK) modeling to predict human toxicity thresholds from rodent data .

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